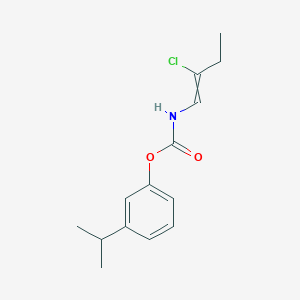
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group and a carbamate moiety attached to a 2-chlorobut-1-en-1-yl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate typically involves the reaction of 3-(Propan-2-yl)phenol with 2-chlorobut-1-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorine atom in the 2-chlorobut-1-en-1-yl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate involves the interaction of the carbamate group with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate: Unique due to its specific substitution pattern and carbamate group.
Phenyl carbamates: Similar structure but different substituents on the phenyl ring.
Chlorobutyl carbamates: Similar structure but different substituents on the butyl chain.
Uniqueness
This compound is unique due to the combination of the propan-2-yl group on the phenyl ring and the 2-chlorobut-1-en-1-yl chain. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88309-61-9 |
|---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-(2-chlorobut-1-enyl)carbamate |
InChI |
InChI=1S/C14H18ClNO2/c1-4-12(15)9-16-14(17)18-13-7-5-6-11(8-13)10(2)3/h5-10H,4H2,1-3H3,(H,16,17) |
InChI Key |
RQLKWMVIIPJDGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CNC(=O)OC1=CC=CC(=C1)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















